4-hydroxy-2H-benzo[h]chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybenzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVMMOSLXBYVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715621 | |
| Record name | 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5594-97-8 | |
| Record name | NSC380712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-hydroxy-2H-benzo[h]chromen-2-one
Traditional methods for synthesizing the core structure of this compound primarily rely on the cyclization of naphthalene-based precursors.
The von Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, 1-naphthol (B170400) is used as the phenolic precursor. The reaction proceeds through initial transesterification, followed by an intramolecular cyclization (electrophilic attack on the naphthol ring) and subsequent dehydration. wikipedia.orgarkat-usa.org
The choice of acid catalyst is crucial and can range from strong Brønsted acids like sulfuric acid and trifluoroacetic acid to Lewis acids such as aluminum chloride. researchgate.netarkat-usa.org For instance, the condensation of 1-naphthol with ethyl acetoacetate (B1235776) in the presence of a catalyst like sulfamic acid or Cr(NO₃)₃·9H₂O under microwave irradiation can yield 4-methyl-2H-benzo[h]chromen-2-one. derpharmachemica.comarkat-usa.org Studies have shown that using 1-naphthol selectively produces the benzo[h] isomer. jmchemsci.com While the Hoesch reaction is a valid method for producing some hydroxyketones that can be precursors to coumarins, the Pechmann condensation is a more direct and widely cited method for creating the 4-hydroxy-benzo[h]coumarin scaffold from naphthols. zenodo.org
Table 1: Examples of Pechmann Condensation for Benzo[h]coumarin Synthesis
| Phenol Precursor | β-Ketoester/Acid | Catalyst | Product | Reference(s) |
| 1-Naphthol | Ethyl acetoacetate | Sulfamic Acid | 4-methyl-2H-benzo[h]chromen-2-one | arkat-usa.org |
| 1-Naphthol | Ethyl acetoacetate | Cr(NO₃)₃·9H₂O (Microwave) | 4-methyl-2H-benzo[h]chromen-2-one | derpharmachemica.com |
| 1-Naphthol | Ethyl acetoacetate | CF₃SO₃H | 4-methyl-2H-benzo[h]chromen-2-one | jsynthchem.com |
| Naphthalene-1,3-diol | Malic Acid (generates β-oxopropanoic acid in situ) | Microwave | 5-hydroxy-2H-benzo[h]chromen-2-one | rsc.org |
Synthesis from Precursor Compounds (e.g., 1-hydroxy-2-naphthaldehyde, 2-acetyl-1-naphthol)
The synthesis of the benzo[h]coumarin ring system can be effectively achieved starting from naphthalenic compounds that already possess a portion of the pyranone ring.
Knoevenagel Condensation: A key strategy involves the Knoevenagel condensation of 1-hydroxy-2-naphthaldehyde with active methylene (B1212753) compounds like dialkyl malonates or ethyl acetoacetate. rsc.org The reaction is typically catalyzed by a base such as piperidine (B6355638). This is followed by an intramolecular cyclization to form the lactone ring, yielding the benzo[h]coumarin skeleton. The regioselectivity is controlled by the fixed positions of the hydroxyl and formyl groups on the naphthalene (B1677914) ring. rsc.org
Perkin Condensation: An alternative route uses 1-acetyl-2-naphthol as the precursor in a Perkin condensation with reagents like cyanoacetic acid. This reaction requires harsher conditions, such as the use of polyphosphoric anhydride (B1165640) and triethylamine, compared to the Knoevenagel condensation due to the lower reactivity of the acetyl group's carbonyl compared to an aldehyde. rsc.org
Advanced Synthesis Strategies for this compound Derivatives
Modern synthetic chemistry offers more efficient and versatile methods for constructing libraries of this compound derivatives, often through multi-component, catalytic, and one-pot procedures.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. jksus.org Several MCRs have been developed for synthesizing derivatives of benzo[h]chromene. A common example is the three-component reaction of an aromatic aldehyde, malononitrile, and 1-naphthol. frontiersin.orgsemanticscholar.org This reaction, often catalyzed by a base like piperidine or an organocatalyst, leads to the formation of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives. frontiersin.orgsemanticscholar.org
The use of novel catalysts offers significant advantages, including milder reaction conditions, higher yields, and improved selectivity.
Nanoparticle Catalysis: Biogenic zinc oxide (ZnO) nanoparticles have been employed as an efficient, low-toxicity, and reusable heterogeneous catalyst for the synthesis of 3-substituted coumarin derivatives. chimicatechnoacta.ruchimicatechnoacta.ru These nanoparticles possess a large surface area and Lewis acidic nature that effectively promotes the reaction. chimicatechnoacta.ru
Organocatalysis: Simple organic molecules can also serve as effective catalysts. For instance, L-proline has been used to catalyze the one-pot, three-component reaction of 4-hydroxycoumarin (B602359), an aldehyde, and 2-mercaptobenzothiazole (B37678) to yield thioether-linked derivatives. researchgate.net Sodium malonate has been reported as an effective catalyst for the three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromenes in water, highlighting a green chemistry approach. researchgate.net
Metal Catalysis: Various metal catalysts, including iron(III) chloride, have been utilized in the synthesis of 2H-chromenes from naphthol derivatives through intramolecular cyclization reactions. uva.nl
Table 2: Catalysts Used in the Synthesis of Benzo[h]chromene Derivatives
| Reaction Type | Precursors | Catalyst | Product Type | Reference(s) |
| Three-component | 1-Naphthol, Aldehyde, Malononitrile | Sodium Malonate | 2-Amino-4-aryl-4H-benzo[h]chromene | researchgate.net |
| Three-component | 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide, α‐cyanocinnamonitrile | Piperidine | 2-Amino-3-cyano-4-phenyl-4H-benzo[h]chromene | semanticscholar.org |
| Three-component | 4-Hydroxycoumarin, Aldehyde, Ethylamine | Biogenic ZnO NPs | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | chimicatechnoacta.ruchimicatechnoacta.ru |
| Cyclization | Aryl propargyl ethers of naphthols | Iron(III) Chloride | 2H-Benzo[h]chromene | uva.nl |
One-Pot Synthetic Procedures
One-pot syntheses, which often overlap with MCRs, combine multiple reaction steps in a single flask without isolating intermediates, thereby increasing efficiency and reducing solvent waste. A notable one-pot procedure has been developed for 4-carboethoxybenzo[h]coumarins starting directly from α-naphthols. nih.gov This process involves an initial oxidation of the naphthol to a 1,2-naphthoquinone, which then undergoes a cascade of reactions including a Wittig olefination, Michael addition, and finally cyclization to afford the target benzocoumarin derivative in moderate to excellent yields. nih.gov Similarly, multi-component reactions for synthesizing substituted pyridyl-coumarin hybrids from 3-acetyl-4-hydroxycoumarin are also performed as one-pot procedures. jksus.org
Oxidative Cyclization Reactions
Oxidative cyclization represents a key method for elaborating the this compound framework, leading to the formation of polycyclic aromatic compounds, most notably coumestans. This transformation typically involves the formation of a new furan (B31954) ring fused to the coumarin core.
One prominent example is the synthesis of naphtho coumestan (B1194414) derivatives. The oxidative cyclization of this compound with polyphenols like catechol or pyrogallol (B1678534) in the presence of sodium acetate (B1210297) and an oxidizing agent such as potassium iodate (B108269) yields complex coumestans. psu.eduresearchgate.net Specifically, reaction with catechol produces 8,9-dihydroxy-6H-benzo[h]benzofuro[3,2-c]chromen-6-one, while reaction with pyrogallol affords 8,9,10-trihydroxy-6H-benzo[h]benzofuro[3,2-c]chromen-6-one. psu.eduresearchgate.net
Another efficient approach involves an intramolecular cross-dehydrogenative coupling. This method has been successfully used to synthesize 6H-naphtho[2',1':4,5]furo[3,2-c]chromen-6-one, a coumestan derived directly from the benzo[h]coumarin skeleton. rsc.org Furthermore, a concise route to coumestan analogues utilizes an FeCl3-mediated direct intramolecular oxidative annulation of 4-hydroxy-3-phenyl-2H-chromen-2-one derivatives. acs.org A similar strategy employs a palladium-on-carbon (Pd/C) catalyzed annulation of 3-iodo-4-aryloxy coumarin derivatives, which can be synthesized from the parent 4-hydroxycoumarins. nih.gov
Derivatization and Structural Modification Strategies
The this compound scaffold is readily derivatized to produce a wide array of modified structures. The hydroxyl group at the C-4 position and the reactive C-3 position are common sites for chemical modification through alkylation, acylation, and the construction of fused heterocyclic systems.
The phenolic hydroxyl group at the C-4 position of the benzo[h]coumarin ring is a prime site for O-alkylation and O-acylation.
Alkylation reactions are typically carried out by treating the parent compound with various alkylating agents in the presence of a weak base. For instance, condensation with dimethyl sulphate or different mono- and di-alkyl halides using anhydrous potassium carbonate (K2CO3) in dry acetone (B3395972) yields the corresponding 4-alkoxy derivatives. psu.eduresearchgate.net The methylation of a similar benzo[h]chromen-2-one derivative has been achieved using methyl iodide (MeI) with anhydrous K2CO3 in acetone. researchgate.net
Acylation of 4-hydroxycoumarins is a fundamental step for further functionalization, particularly at the C-3 position. The reaction of 4-hydroxycoumarin with acetic acid or acetic anhydride in the presence of phosphorus oxychloride (POCl3) yields 3-acetyl-4-hydroxy-2H-chromen-2-one. nih.govkthmcollege.ac.in This 3-acetyl derivative serves as a crucial intermediate for building more complex heterocyclic systems. nih.gov Friedel-Crafts reactions, which encompass both alkylation and acylation, proceed via electrophilic aromatic substitution and are foundational to these transformations. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Alkylation | Dimethyl sulphate, Anhydrous K₂CO₃, Dry acetone | 4-Methoxy derivative | psu.eduresearchgate.net |
| Alkylation | Alkyl halides, Anhydrous K₂CO₃, Dry acetone | 4-Alkoxy derivatives | psu.eduresearchgate.net |
| Alkylation | Methyl Iodide (MeI), Anhydrous K₂CO₃, Acetone | 4-Methoxy derivative | researchgate.net |
| Acylation | Acetic acid / Acetic anhydride, POCl₃ | 3-Acetyl-4-hydroxy derivative | nih.govkthmcollege.ac.in |
The versatility of the this compound scaffold is most evident in its use as a precursor for a diverse range of fused heterocyclic systems.
Coumestans : As detailed under oxidative cyclization, coumestans are a primary class of fused systems derived from this compound through intramolecular ring closure reactions. psu.eduresearchgate.netrsc.org
Pyrazoles : Pyrazole-fused benzo[h]coumarins are synthesized from the 3-acetyl-2H-benzo[h]chromen-2-one intermediate. This intermediate is first condensed with an aromatic aldehyde to form a chalcone (B49325), specifically a 3-cinnamoyl-2H-benzo[h]chromen-2-one derivative. ajol.info Subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of a fused pyrazole (B372694) ring. ajol.infoscirp.org
Pyrimidines : The same chalcone intermediates derived from 3-acetyl-2H-benzo[h]chromen-2-one can be used to construct fused pyrimidine (B1678525) rings. ajol.info Reaction of the chalcone with thiourea (B124793) or guanidine (B92328) hydrochloride in the presence of a base yields the corresponding thioxo-dihydropyrimidine or amino-pyrimidine-fused benzo[h]coumarins, respectively. ajol.info
Triazoles : Coumarin-triazole hybrids are typically prepared via a multi-step synthesis. The process starts with the formation of a coumarin-3-carbohydrazide from the corresponding ester. This hydrazide is then treated with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, followed by the addition of hydrazine hydrate to form a 4-amino-5-mercapto-1,2,4-triazole ring attached at the C-3 position of the coumarin core. nih.gov
Isatins : Spiro-fused systems incorporating both coumarin and isatin (B1672199) scaffolds can be generated through multicomponent reactions (MCRs). A one-pot reaction involving 4-hydroxy-2H-chromen-2-one, a substituted isatin, and an amine source can lead to the formation of complex spiro[chromeno[...]indoline] derivatives, where the two heterocyclic systems are linked through a spiro carbon. uc.pt
| Fused System | Key Intermediate | Key Reagents | Reference |
|---|---|---|---|
| Coumestan | This compound | Catechol, KIO₃ / FeCl₃ / Pd/C | psu.eduacs.orgnih.gov |
| Pyrazole | 3-Cinnamoyl-2H-benzo[h]chromen-2-one | Hydrazine hydrate / Phenylhydrazine | ajol.info |
| Pyrimidine | 3-Cinnamoyl-2H-benzo[h]chromen-2-one | Thiourea / Guanidine hydrochloride | ajol.info |
| Triazole | Coumarin-3-carbohydrazide | CS₂, KOH, Hydrazine hydrate | nih.gov |
| Spiro-Isatin | 4-hydroxy-2H-chromen-2-one | Isatin, Amine (in MCR) | uc.pt |
To enhance or modify biological activity, the benzo[h]coumarin scaffold is often conjugated with other known bioactive molecules.
Chitosan (B1678972) : Chitosan, a biopolymer with reactive amino and hydroxyl groups, can be chemically modified by conjugation with molecules containing carbonyl groups to form imine-based derivatives via Schiff base reactions. researchgate.net A benzo[h]coumarin derivative functionalized with an aldehyde group could be conjugated to the amino groups of chitosan to create a novel hybrid biopolymer.
Isatin : The conjugation of coumarin and isatin scaffolds is a strategy to create hybrid molecules with potential anticancer properties. nih.gov These hybrids can be linked via tethers, such as a diethylene glycol chain, connecting the two heterocyclic systems. nih.gov The synthesis of spiro-fused isatin-coumarin systems also represents a form of direct conjugation. uc.pt
The design of hybrid molecules involves the strategic combination of the this compound scaffold with other pharmacologically relevant heterocycles. The goal is to create multifunctional molecules with potentially improved efficacy or novel mechanisms of action.
Examples include the synthesis of benzo[h]coumarin-pyrimidine and benzo[h]coumarin-pyrazole hybrids, where the two heterocyclic moieties are fused together. ajol.info Another approach involves linking the coumarin core to other heterocycles like benzimidazole (B57391) via a thioether bridge. For instance, 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-7-hydroxy-2H-chromen-2-one serves as a platform to which various groups can be attached at the 7-hydroxy position, creating a library of complex hybrid molecules. nih.gov These synthetic strategies demonstrate a rational design approach aimed at exploring new chemical space by combining established bioactive fragments.
Spectroscopic and Advanced Analytical Characterization of 4 Hydroxy 2h Benzo H Chromen 2 One
The structural elucidation and definitive characterization of 4-hydroxy-2H-benzo[h]chromen-2-one and its derivatives rely on a suite of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and electronic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have proven to be invaluable in understanding the fundamental characteristics of 4-hydroxy-2H-benzo[h]chromen-2-one and its derivatives. These theoretical approaches allow for the prediction of molecular geometries, electronic properties, and spectroscopic features.
Density Functional Theory (DFT) and Semi-Empirical Methods (e.g., B3LYP, PM6)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for calculations on coumarin (B35378) derivatives. science.govscience.gov For instance, the structures of 4-hydroxycoumarin (B602359) derivatives have been optimized using both the semi-empirical Parametric Method 6 (PM6) and DFT with the B3LYP functional to study their antioxidant activity. nih.govresearchgate.net The optimized geometry of related compounds has also been determined using DFT at the B3LYP/6-311++G(d,p) basis set level. mdpi.com
These computational methods are essential for obtaining optimized molecular structures, which are the foundation for further analysis of the molecule's properties. nih.govresearchgate.netmdpi.com The choice of method, such as B3LYP or PM6, can influence the results, and often, a combination of methods is used to ensure the reliability of the findings. nih.govresearchgate.netmdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For a derivative, 3,3'-(naphthalen-2-ylmethylene)bis(4-hydroxy-2H-chromen-2-one), the HOMO and LUMO energies were calculated to be -7.119 eV and -4.999 eV, respectively, in the ground state. researchgate.net This analysis helps in predicting the regions of the molecule that are most likely to be involved in chemical reactions.
Energy Gap Determination and Chemical Hardness Calculations
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. globalresearchonline.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. globalresearchonline.netacs.org Chemical hardness (η) is another important descriptor of reactivity, and it is directly related to the HOMO-LUMO energy gap. acs.orgrsc.org
In a theoretical study of 3,3'-(naphthalen-2-ylmethylene)bis(4-hydroxy-2H-chromen-2-one), the energy gap was determined to be 2.96 eV in the polar solvent vizoctanol, indicating good stability and significant chemical hardness. aip.org For another related benzofuran (B130515) derivative, the bandgap energy was found to be 2.35 eV. researchgate.net These values are crucial for understanding the kinetic stability of the compounds. rsc.org
| Parameter | 3,3'-(naphthalen-2-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) | 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde benzofuran derivative |
| Energy Gap (eV) | 2.96 aip.org | 2.35 researchgate.net |
| HOMO Energy (eV) | -7.119 researchgate.net | Not specified |
| LUMO Energy (eV) | -4.999 researchgate.net | Not specified |
| Chemical Hardness | High aip.org | Not specified |
| Stability | Good aip.org | Not specified |
| This table presents calculated energy parameters for derivatives of this compound. |
Molecular Electrostatic Potential (MEP) Maps and Spin Electron Density
Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. aip.org The MEP map illustrates the regions of positive and negative electrostatic potential, which correspond to areas that are likely to interact with nucleophiles and electrophiles, respectively.
Studies on derivatives of this compound have utilized MEP maps to understand the nucleophilic and electrophilic substituent groups present in the molecule. aip.org Additionally, the spin electron density has been analyzed to provide further insights into the electronic structure. aip.org
Thermodynamic Parameters (e.g., Bond Dissociation Enthalpies)
Thermodynamic parameters, such as bond dissociation enthalpies (BDE), are crucial for evaluating the antioxidant potential of phenolic compounds like 4-hydroxycoumarins. nih.govresearchgate.net The BDE of the O-H bond in the 4-hydroxyl group is a key indicator of the molecule's ability to scavenge free radicals. nih.govresearchgate.net Lower BDE values are generally associated with higher antioxidant activity. nih.gov
DFT studies have been conducted on the 4-OH group of coumarin derivatives to calculate BDEs and understand their antioxidant mechanisms. nih.govresearchgate.net These calculations have shown that the 4-hydroxyl group is highly enolized, facilitating the release of a hydrogen atom to available free radicals. nih.gov
Tautomeric Equilibria Studies
4-Hydroxycoumarin and its derivatives can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. sciepub.com The equilibrium between the keto and enol forms is a key aspect of their chemistry. sciepub.com Complications associated with the use of warfarin (B611796), a well-known 4-hydroxycoumarin derivative, have been linked to its tautomeric forms. researchgate.net
Studies have focused on minimizing tautomerism in warfarin analogs by modifying the molecular structure. researchgate.net Understanding and controlling the tautomeric equilibria is therefore important for the design of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For coumarin derivatives, QSAR models have been developed to predict their efficacy in various therapeutic areas.
Research on 4-arylaminocoumarin derivatives, synthesized from 4-hydroxycoumarin, has utilized QSAR to predict their antimycotic effects. bjbms.org These studies have employed physicochemical properties and topological indices such as the Balaban index, Wiener index, and valence connectivity index to build predictive models. bjbms.org The resulting models have shown good correlation between the calculated structural descriptors and the observed biological activity, enabling the prediction of bioactivity for newly synthesized compounds. bjbms.orgbjbms.org For instance, the best QSPR (Quantitative Structure-Property Relationship) models for these derivatives were achieved using the valence connectivity index or a combination of indices. bjbms.org
In the context of antioxidant activity, QSAR studies on 4-hydroxycoumarin derivatives have been conducted to quantify the relationship between their structure and radical scavenging capabilities. researchgate.net These models, often built using data from in vitro assays like DPPH, hydroxyl radical, and lipid peroxide scavenging, help in designing new derivatives with enhanced antioxidant potential. researchgate.net By optimizing structures using methods like Parametric Method 6 (PM6) and Density Functional Theory (DFT), researchers have correlated bond dissociation enthalpies and other molecular descriptors with biological activity to design novel antioxidant structures with improved predicted efficacy. researchgate.net
Furthermore, 3D-QSAR models have been developed for coumarin derivatives targeting specific enzymes. For instance, a study on coumarin derivatives as Myeloid cell leukemia-1 (Mcl-1) inhibitors provided insights into the relationship between their Mcl-1 inhibitory effects and their steric-electrostatic properties. nih.gov Similarly, for monoamine oxidase B (MAO-B) inhibition, a QSAR model built for 29 coumarin derivatives showed a significant correlation between the computed relative Gibbs free energies of the MAO-B-inhibitor complex and the experimental inhibitory activities. journaljpri.com This model was able to explain approximately 93% of the variation in the observed inhibition data. journaljpri.com Another field-based 3D-QSAR model for coumarin derivatives as acetylcholinesterase (AChE) inhibitors was developed and validated, demonstrating its predictive power for the activity of new ligands. nih.gov
Table 1: Summary of QSAR Studies on Coumarin Derivatives
| Coumarin Derivative Class | Biological Activity | QSAR Model Type | Key Findings | Reference |
|---|---|---|---|---|
| 4-Arylaminocoumarins | Antimycotic | 2D-QSAR/QSPR | Topological indices and physicochemical properties predict bioactivity. | bjbms.org |
| 4-Hydroxycoumarins | Antioxidant | 2D-QSAR | Bond dissociation enthalpies and molecular descriptors correlate with radical scavenging activity. | researchgate.net |
| General Coumarins | Mcl-1 Inhibition | 3D-QSAR | Provides insights into the steric and electrostatic requirements for Mcl-1 inhibition. | nih.gov |
| General Coumarins | MAO-B Inhibition | 3D-QSAR | A highly predictive model was built based on the relative Gibbs free energies of binding. | journaljpri.com |
| General Coumarins | AChE Inhibition | Field-Based 3D-QSAR | The model successfully predicted the activity of new ligands. | nih.gov |
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a biological target at the molecular level. Numerous studies have employed these techniques to investigate the therapeutic potential of this compound derivatives.
Derivatives of 4-hydroxycoumarin have been extensively studied as inhibitors of various enzymes through molecular docking. For instance, bis-coumarin derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors, with docking studies revealing that hydrogen bonds, halogen interactions, and hydrophobic interactions are the primary stabilizing forces within the AChE binding site. mazums.ac.ir In a similar vein, coumarin-3-carboxamides bearing an N-benzylpiperidine moiety have been designed as potent AChE and butyrylcholinesterase (BuChE) inhibitors, with docking studies confirming a dual binding site interaction mode. researchgate.net
Warfarin analogs, which are derivatives of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, have been the subject of molecular docking studies with the Vitamin K1 epoxide reductase (VKORC1) receptor, a known target for anticoagulant activity. researchgate.net Furthermore, derivatives of 3H-benzo[f]chromen-3-one have been designed as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, with docking studies showing that these compounds bind effectively within the enzyme's active site. arabjchem.org
Molecular dynamics simulations have been used to assess the stability of the interactions predicted by docking. For example, 100 ns MD simulations of bis-coumarin derivatives complexed with AChE were performed to understand the dynamic behavior and stability of these complexes in a solvent system. mazums.ac.ir Similarly, MD simulations have been used to study the interaction of coumarin derivatives with multidrug-resistance-associated protein 1 (MRP1), suggesting a potential mechanism of inhibition. nih.gov A 100 ns MD simulation was also used to confirm the stability of the interaction between promising coumarin derivatives and lysosomal α-glucosidase, a target for diabetes. acs.org
Table 2: Molecular Docking and Dynamics Studies of Coumarin Derivatives
| Derivative Class | Biological Target | PDB ID | Key Findings from Docking and MD Simulations | Reference |
|---|---|---|---|---|
| Bis-coumarins | Acetylcholinesterase (AChE) | Not Specified | Hydrogen bonds, halogen, and hydrophobic interactions stabilize the complex. MD simulations confirmed stability. | mazums.ac.ir |
| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Not Specified | Dual binding site interaction confirmed by docking. | researchgate.net |
| Warfarin Analogs | Vitamin K1 epoxide reductase (VKORC1) | 3KP9 | Docking studies elucidated the binding mode for anticoagulant activity. | researchgate.net |
| 3H-Benzo[f]chromen-3-one derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Not Specified | Compounds bind effectively in the enzyme's active site. | arabjchem.org |
| Coumarin derivatives | Multidrug-resistance-associated protein 1 (MRP1) | Not Specified | MD simulations suggest a partial competitive inhibition mechanism. | nih.gov |
| Coumarin derivatives | Lysosomal α-glucosidase | Not Specified | 100 ns MD simulation confirmed the stability of the ligand-protein complex. | acs.org |
In Silico ADMET Prediction for Compound Design
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug design process to assess the pharmacokinetic profile and potential liabilities of a compound. In silico ADMET prediction offers a rapid and cost-effective way to screen compounds early in the discovery pipeline.
Several studies on 4-hydroxycoumarin derivatives have included in silico ADMET predictions to evaluate their drug-like properties. For instance, novel 3-substituted-4-hydroxycoumarin derivatives synthesized as potential antileishmanial and antioxidant agents were subjected to ADME prediction. rhhz.net The analysis suggested that these compounds possess favorable drug-like properties, including good oral bioavailability. rhhz.net The percentage of absorption (%ABS) was calculated using the formula: %ABS = 109 × (0.345 ± TPSA), where TPSA is the topological polar surface area. rhhz.net
Similarly, a series of bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives were analyzed for their ADME properties, which indicated good oral drug candidate-like characteristics. nih.gov These compounds also showed favorable drug-likeness and drug scores when compared to existing therapeutic agents. nih.gov In another study, novel 3-((dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivatives were analyzed for their in silico ADMET properties to establish their potential as oral drugs, with the results showing satisfactory profiles. mdpi.combohrium.com
The ADMET properties of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives were also evaluated using the ADMET descriptor module of the ADMETlab web server. researchgate.net These computational assessments are crucial for identifying promising lead compounds with a lower likelihood of failure in later stages of drug development.
Table 3: Predicted ADMET Properties of Selected Coumarin Derivatives
| Derivative Class | Key Predicted ADMET Properties | Prediction Tool/Method | Significance | Reference |
|---|---|---|---|---|
| 3-Substituted-4-hydroxycoumarins | Good oral bioavailability, favorable %ABS | TPSA-based calculation | Suitable for further development as oral drugs. | rhhz.net |
| Bis-(4-hydroxycoumarin-3-yl) methanes | Good oral drug candidate properties, favorable drug-likeness and drug scores | Not Specified | Potential to be effective oral therapeutic agents. | nih.gov |
| 3-((Dicyclohexylamino)-methyl)-4-hydroxy-2H-chromen-2-ones | Satisfactory oral drug-like behavior | Not Specified | Good potential for oral administration. | mdpi.combohrium.com |
| 3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-ones | Various ADMET properties evaluated | ADMETlab web server | Identification of leads with favorable pharmacokinetic profiles. | researchgate.net |
Pharmacophore Modeling
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This model then serves as a template for designing new molecules with similar or improved activity.
Pharmacophore models have been successfully developed for various classes of coumarin derivatives to elucidate the structural requirements for their biological activities. For instance, a 3D-pharmacophore model was generated for a series of coumarin derivatives to understand their antioxidant activity. nih.gov The model revealed that the fused benzene (B151609) ring and the oxygen atom of the pyran ring are key pharmacophoric features for antioxidant efficacy. nih.gov
In the context of Alzheimer's disease, a pharmacophore model (ADHRR_1) was developed for coumarin derivatives targeting acetylcholinesterase (AChE). nih.gov This model, exhibiting five essential features (one aromatic ring, one hydrogen bond donor, two hydrogen bond acceptors, and one hydrophobic group), was used for virtual screening of a large database, leading to the identification of novel and potent AChE inhibitors. nih.gov
For the development of MAO-B inhibitors for Parkinson's disease, a 3D QSAR pharmacophore model was generated from a set of coumarin derivatives. journaljpri.com This model, which showed a high correlation with experimental data, was then used as a virtual screening tool to identify new potent MAO-B inhibitors from a combinatorial library. journaljpri.com Another study focused on developing a pharmacophore model for coumarin derivatives as α-glucosidase inhibitors for diabetes treatment. acs.org The best-generated hypothesis was used to understand the key structural features required for potent inhibitory activity. acs.org
These studies demonstrate the utility of pharmacophore modeling in identifying the crucial structural motifs of the coumarin scaffold and guiding the design of new derivatives with targeted biological activities.
Table 4: Pharmacophore Models for Coumarin Derivatives
| Biological Activity | Key Pharmacophoric Features | Significance of the Model | Reference |
|---|---|---|---|
| Antioxidant | Fused benzene ring, pyran ring oxygen | Identifies prime features for antioxidant activity. | nih.gov |
| AChE Inhibition | 1 Aromatic Ring, 1 H-bond Donor, 2 H-bond Acceptors, 1 Hydrophobic group | Used for virtual screening to find new potent inhibitors. | nih.gov |
| MAO-B Inhibition | Not explicitly detailed | Served as a reliable virtual screening tool for new inhibitors. | journaljpri.com |
| α-Glucosidase Inhibition | AANRR (2 Acceptors, 1 Negative ionizable, 2 Aromatic Rings) | Guided the identification of potent inhibitors from a library of derivatives. | acs.org |
Investigation of Biological Activities and Mechanisms of Action in Vitro and Mechanistic Focus
Anticancer and Antiproliferative Activity in Cell Line Models
The compound 4-hydroxy-2H-benzo[h]chromen-2-one and its derivatives have demonstrated significant anticancer and antiproliferative activities across a variety of human cancer cell line models. These compounds function through multiple mechanisms, including the induction of programmed cell death (apoptosis), inhibition of the cell cycle, and modulation of key enzymatic and signaling pathways involved in tumor growth and survival.
Mechanism of Apoptosis Induction
Derivatives of this compound have been shown to be potent inducers of apoptosis in cancer cells. tandfonline.comresearchgate.net The mechanism of cell death is multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways.
Research indicates that certain benzo[h]chromene derivatives trigger apoptosis by modulating the expression of key regulatory proteins. researchgate.net For instance, specific analogs have been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the Fas death receptor. researchgate.netnih.gov The downregulation of Bcl-2 is a critical step in the intrinsic (mitochondrial) pathway of apoptosis, which leads to mitochondrial membrane permeabilization. Concurrently, the upregulation of the Fas receptor activates the extrinsic (death receptor) pathway.
The convergence of these pathways leads to the activation of the caspase cascade. Studies have confirmed that treatment with benzo[h]chromene derivatives leads to an amplified expression and activity of initiator caspases, such as caspase-8 (linked to the extrinsic pathway), and executioner caspases, like caspase-3. researchgate.netnih.govnih.gov The activation of these caspases is a definitive indicator of apoptosis, leading to the cleavage of cellular substrates and the eventual dismantling of the cell.
Furthermore, some benzochromene derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.net An increase in intracellular ROS levels can cause significant oxidative stress and cellular damage, ultimately triggering the apoptotic process.
Table 1: Effects of Benzo[h]chromene Derivatives on Apoptosis Markers This table is interactive. You can sort and filter the data.
| Compound Class | Marker | Effect | Pathway |
|---|---|---|---|
| Benzo[h]chromene Analogs | Bcl-2 | Decrease | Intrinsic |
| Benzo[h]chromene Analogs | Fas Receptor | Increase | Extrinsic |
| Benzo[h]chromene Analogs | Caspase-3 | Increase / Activation | Intrinsic / Executioner |
| Benzo[h]chromene Analogs | Caspase-8 | Increase / Activation | Extrinsic |
| Benzo[h]chromene Analogs | Reactive Oxygen Species (ROS) | Increase | General Apoptosis Induction |
Inhibition of Cell Cycle Progression
In addition to inducing apoptosis, this compound derivatives exert antiproliferative effects by arresting the cell cycle at various phases. tandfonline.comnih.gov The specific phase of arrest can depend on the derivative and the cancer cell line being studied.
For example, certain benzo[h]chromene compounds have been shown to cause cell cycle arrest in the G0/G1 and S phases in human acute myeloid leukemia (HL-60) cells. researchgate.net Another derivative induced a sub-G1 phase arrest in human leukemic K562 cells, which is often indicative of apoptotic cells. tandfonline.com Other studies using different cancer cell lines, such as MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon), have reported cell cycle arrest at the G1, S, and G2/M phases. frontiersin.org
The molecular mechanism underlying this cell cycle inhibition involves the modulation of key regulatory proteins. It has been demonstrated that treatment with specific benzo[h]chromene derivatives leads to a decrease in the protein expression levels of Cyclin-Dependent Kinase 2 (CDK-2) and Cyclin D1. researchgate.netnih.gov These proteins are crucial for the progression of the cell cycle, particularly through the G1/S transition, and their inhibition effectively halts cell proliferation.
Modulation of Enzyme Activity (e.g., Topoisomerases, Aromatase, DNA-associated enzymes)
The anticancer activity of this class of compounds is also attributed to their ability to modulate the activity of critical enzymes involved in DNA replication and cellular signaling. While direct inhibition of aromatase by this compound is not extensively documented in the provided research, related chromene and coumarin (B35378) structures are known to interact with a range of enzymes.
Structurally related 1H-benzo[f]chromene derivatives have been found to inhibit topoisomerase I and II, enzymes essential for resolving DNA topological challenges during replication and transcription. mdpi.com Furthermore, some benzochromene derivatives have been shown to bind directly to DNA, suggesting a mechanism that could interfere with the function of various DNA-associated enzymes. tandfonline.com The inhibitory profile extends to other enzymes as well; for instance, certain chromone (B188151) motifs have displayed inhibitory activity against histone deacetylases (HDACs), which play a significant role in the epigenetic regulation of gene expression. nih.gov
Effects on Angiogenesis and Metastasis Pathways
Derivatives of this compound have shown potential in disrupting pathways related to angiogenesis and metastasis, which are critical for tumor growth and spread. Research has indicated that some chromene analogs can cause a significant reduction in cancer cell invasion and migration. nih.gov
A key mechanism for these effects is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, as discussed in section 5.1.6. HIF-1 is a master regulator of angiogenesis, primarily through its control of Vascular Endothelial Growth Factor (VEGF) expression. nih.govmdpi.com By inhibiting HIF-1 activation, certain benzo[h]chromenone pigments, such as comaparvin (B1207710), have been shown to decrease the hypoxia-induced secretion of VEGF protein, thereby potentially inhibiting the formation of new blood vessels that supply tumors. nih.gov
Selective Cytotoxicity in Specific Cell Lines
A notable feature of this compound derivatives is their potent and often selective cytotoxicity against a broad spectrum of cancer cell lines. nih.gov Numerous studies have documented the growth inhibitory effects of these compounds, with IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values frequently falling in the low micromolar to nanomolar range. researchgate.netnih.gov
High cytotoxic activity has been observed in various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG-2 (liver). nih.gov For example, specific novel heterocyclic-incorporated 4H-benzo[h]chromenes showed potent anticancer activity with IC50 ranges from 0.7 to 3.0 µg/mL. nih.govfrontiersin.org Certain 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs, such as the 4′-methoxyphenyl and 3′-methylphenyl derivatives, have demonstrated exceptionally potent activity against a wide array of cancer cell lines, with ED50 values as low as 0.01 µM. nih.gov
Importantly, some of these derivatives have exhibited a degree of selective cytotoxicity, showing weaker activity against normal human cell lines (e.g., HFL-1 and WI-38) compared to cancer cells. mdpi.comnih.gov This suggests a potential therapeutic window that could minimize damage to healthy tissues.
Table 2: Selective Cytotoxicity of Benzo[h]chromene Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analog 18 | Broad Range | ED50 | 0.01 - 0.17 µM |
| 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analog 24 | Broad Range | ED50 | 0.01 - 0.17 µM |
| Benzo[h]chromene Analog 59 | HCT-116, MCF-7, HepG-2 | IC50 | 0.7 - 3.0 µg/mL |
| Benzo[h]chromene Analog 60 | HCT-116, MCF-7, HepG-2 | IC50 | 0.8 - 1.4 µg/mL |
| Benzo[h]chromene Analog 62 | Various | IC50 | ~0.9 µg/mL |
| Benzo[h]chromene Analog 63 | Various | IC50 | 0.8 - 1.1 µg/mL |
| General Benzochromene Derivatives | Seven Human Cancer Lines | IC50 | 4.6 - 21.5 µM |
Targeting Hypoxia-Inducible Factor (HIF-1)
A significant mechanism of action for the anticancer effects of some this compound derivatives is the targeting of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.gov HIF-1 is a transcription factor that is crucial for tumor adaptation and survival in the low-oxygen (hypoxic) conditions characteristic of the tumor microenvironment. mdpi.com It regulates genes involved in critical processes such as angiogenesis, cell survival, and metabolic reprogramming. mdpi.commdpi.com
Bioassay-guided studies have identified benzo[h]chromen-4-one pigments isolated from marine organisms as inhibitors of hypoxia-induced HIF-1 activation. nih.gov By inhibiting the HIF-1 pathway, these compounds can block the adaptive responses that allow cancer cells to thrive under hypoxic stress. Specifically, the benzo[h]chromenone pigment comaparvin was shown to reduce the secretion of the pro-angiogenic factor VEGF in hypoxic conditions, demonstrating a direct functional consequence of HIF-1 inhibition. nih.gov Targeting HIF-1 is therefore considered a promising therapeutic strategy, and benzo[h]chromene derivatives represent a class of molecules capable of engaging this critical cancer survival pathway.
Antioxidant Activities
The antioxidant potential of this compound and related compounds has been evaluated through various in vitro assays, focusing on their ability to scavenge free radicals, chelate metals, and modulate pathways involved in oxidative stress.
Derivatives of 4-hydroxy-chromen-2-one have demonstrated notable efficacy in scavenging free radicals in both DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The 4-hydroxy group is considered a key contributor to the antioxidant activity, acting as a potent scavenger of free radicals. researchgate.net The introduction of various substituents at the C-3 position has been shown to modulate this activity.
In studies on a series of fifteen 4-hydroxycoumarin (B602359) derivatives, several compounds, including 2b, 6b, 2c, and 4c, were identified as highly active radical scavengers. nih.gov For instance, the N-thiazole derivative 4c, with a p-SO3H group, and the hydroxyl-substituted derivative 2c, exhibited significant antiradical activity, with IC50 values of 4.9 μg/mL and 6.97 μg/mL, respectively, in the DPPH assay. nih.gov The m-NO2 N-thiazole derivative 9c also showed potent scavenging potential, reaching an IC50 of 4.79 μg/mL after 60 minutes. nih.gov While specific IC50 values for this compound are not extensively reported, the data from its analogs suggest a strong potential for free radical scavenging.
Table 1: DPPH Radical Scavenging Activity of Selected 4-hydroxy-chromen-2-one Derivatives
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Derivative 2c | 6.97 | nih.gov |
| Derivative 4c | 4.9 | nih.gov |
| Derivative 9c (at 60 min) | 4.79 | nih.gov |
The ability of 4-hydroxycoumarin derivatives to act as metal chelators is another facet of their antioxidant properties. researchgate.net By binding to transition metal ions, these compounds can prevent the generation of highly reactive hydroxyl radicals through Fenton-like reactions. The 4-hydroxy group, along with the C-3 scaffold of the coumarin ring, contributes to this metal-chelating capacity. nih.gov While specific quantitative data for this compound is limited, the general chelating ability of the 4-hydroxycoumarin core structure is well-established.
The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of a suite of antioxidant and cytoprotective genes. nih.gov Natural and synthetic compounds with antioxidant properties, such as chalcones, have been shown to activate this pathway. mdpi.com While direct evidence for this compound is yet to be established, its structural features and demonstrated antioxidant activity in vitro suggest that it may exert its protective effects, at least in part, through the modulation of the Nrf2 pathway.
Anti-inflammatory Activity and Pathway Modulation
Chronic inflammation is linked to a variety of diseases, and the inhibition of key inflammatory pathways is a major therapeutic strategy. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. researchgate.net Research has shown that certain derivatives of 4-hydroxy-2H-chromen-2-one can inhibit the activation of NF-κB. For example, a bis(4-hydroxy-2H-chromen-2-one) derivative was found to inhibit TNFα-induced NF-κB activation in K-562 and JURKAT cell lines with IC50 values of 17.5 μM and 19.0 μM, respectively. nih.gov Furthermore, a novel class of NF-κB inhibitors based on 3,4-dihydro-2H-benzo[h]chromene derivatives is being explored, with some compounds showing potent inhibition of LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophages. nih.gov These findings suggest that the benzo[h]chromen-2-one scaffold is a promising framework for the development of novel anti-inflammatory agents that act by modulating the NF-κB signaling pathway.
Antimicrobial and Antifungal Activity Assessment
Derivatives of this compound and related structures have been evaluated for their efficacy against a range of bacterial and fungal pathogens. Several novel 4-hydroxy-chromene-2-one derivatives have been synthesized and tested, with some exhibiting significant antimicrobial activity. For instance, one study reported that while most tested coumarins had a Minimum Inhibitory Concentration (MIC) of 0.13 mg/mL after 24 hours, some compounds displayed stronger activity after 48 hours. Another study highlighted a thiazole (B1198619) derivative of 4-hydroxy-chromene-2-one (compound 9c) which showed high potential, with MIC values ranging from 31.25 to 62.5 µg/mL against various microorganisms, and its activity against Mucor mucedo was comparable to the standard drug ketoconazole (B1673606) (31.25 µg/mL).
In a different study, 2,7-diamino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives (4b and 4c) demonstrated promising antimicrobial activity with MIC values ranging from 0.007 to 3.9 µg/mL.
Table 2: Antimicrobial and Antifungal Activity of Selected Benzo[h]chromene and Chromen-2-one Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 9c (thiazole derivative) | Various microorganisms | 31.25 - 62.5 | |
| Compound 9c (thiazole derivative) | Mucor mucedo | 31.25 | |
| Compound 4b (benzo[h]chromene derivative) | Various microorganisms | 0.007 - 3.9 | |
| Compound 4c (benzo[h]chromene derivative) | Various microorganisms | 0.007 - 3.9 |
Antiprotozoal and Antimycobacterial Efficacy
Recent research has explored the potential of benzo[h]chromene derivatives as agents against protozoal and mycobacterial infections. A study investigating a series of benzo[h]chromene alkyl diesters and benzo[h]chromene-triazole derivatives revealed significant activity against Trypanosoma cruzi, Leishmania braziliensis, and Leishmania infantum. Notably, some of these compounds exhibited superior activity against T. cruzi compared to the reference drug benznidazole (B1666585).
For instance, benzo[h]chromene diester 1a and benzo[h]chromene-triazole 3f showed potent activity against T. cruzi with IC50 values of 19.2 µM and 24.7 µM, respectively, outperforming benznidazole (IC50: 54.7 µM). Against L. infantum, compounds 1a and 1b were most effective, with IC50 values of 24.9 µM and 30.5 µM, respectively.
Table 3: Antiprotozoal Activity of Selected Benzo[h]chromene Derivatives
| Compound | Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Benzo[h]chromene diester 1a | Trypanosoma cruzi | 19.2 | |
| Benzo[h]chromene-triazole 3f | Trypanosoma cruzi | 24.7 | |
| Benznidazole (Reference) | Trypanosoma cruzi | 54.7 | |
| Benzo[h]chromene diester 1a | Leishmania infantum | 24.9 | |
| Benzo[h]chromene diester 1b | Leishmania infantum | 30.5 |
The same study also highlighted the antimycobacterial potential of these compounds. Benzo[h]chromene-triazole derivatives 3f and 3h were particularly potent against various strains of Mycobacterium abscessus, which is noteworthy given the inherent resistance of this bacterium to standard antimicrobials. The sensitivity of Mycobacterium intracellulare to these compounds also suggests their potential for managing infections caused by the Mycobacterium avium-intracellulare complex.
Enzyme Inhibition Studies
The chromen-2-one nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied for their ability to inhibit various enzymes.
Research into the inhibition of myosin ATPase by chromenone derivatives has primarily focused on the related 4-hydroxycoumarin (4-hydroxy-2H-chromen-2-one) scaffold rather than the specific benzo[h] isomer. Studies on a series of 4-hydroxycoumarin imine analogs have demonstrated that this class of compounds can be potent inhibitors of myosin II ATPase.
A key finding is the high degree of isoform selectivity that can be achieved through subtle structural modifications. These analogs have shown significant inhibitory activity against skeletal and cardiac muscle myosin. nih.govnih.gov However, they displayed no significant inhibition of smooth muscle myosin II or nonmuscle myosin isoforms. nih.govnih.gov This selectivity is crucial for developing therapeutic agents that target specific muscle types, such as in hypertrophic cardiomyopathy or muscle spasticity. nih.gov Structure-activity relationship (SAR) studies, supported by computational docking, revealed that the length and nature of side chains attached to the core scaffold are critical for tuning the selectivity between cardiac and skeletal myosin. nih.govnih.gov
Derivatives of the 4H-chromenone scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov The inhibition of these enzymes increases the levels of acetylcholine (B1216132) in the brain, a key strategy for managing Alzheimer's symptoms. nih.gov
In one study, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated. Several compounds showed potent inhibition, particularly against BuChE. nih.gov For instance, derivative 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group at the R² position, was identified as the most potent inhibitor against BuChE in its series, with a competitive mode of inhibition. nih.gov The larger active site of BuChE compared to AChE allows for bulkier substituents on the inhibitor, which was reflected in the structure-activity relationships observed. nih.gov
Other research has focused on multitarget-directed 2H-chromen-2-one derivatives, which have demonstrated inhibitory potency in the submicromolar range for AChE. acs.org
Table 1: Cholinesterase Inhibitory Activity of Selected Chromenone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 4c | BuChE | 0.89 ± 0.24 | nih.gov |
| Derivative 4d | BuChE | 1.19 ± 0.31 | nih.gov |
BACE-1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary target for Alzheimer's disease therapy, as it is involved in the production of amyloid-β peptides. nih.govdomainex.co.uk While many BACE-1 inhibitors have been developed, specific studies focusing on this compound are not prominent in the reviewed literature. However, the broader class of chromenone derivatives has been explored. For example, arylisoxazole-chromenone carboxamides have been synthesized and investigated for biological activities relevant to Alzheimer's disease, which often includes BACE-1 inhibition screening. nih.gov The development of dual inhibitors that target both cholinesterases and BACE-1 is an active area of research. mdpi.com
MAO-A/B: Monoamine oxidases A and B (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative diseases like Parkinson's disease.
MAO-A: A derivative of the target compound, 4-propyl-2H-benzo[h]-chromen-2-one (coded as FCS-304), has been identified as a selective MAO-A inhibitor with antidepressant-like effects in preclinical models. scielo.org.co
MAO-B: Extensive research has been conducted on 2H-chromen-2-one derivatives as MAO-B inhibitors. nih.govmdpi.com Fine-tuning of substituents at the C4 position of the 2H-chromen-2-one ring has led to the discovery of highly potent and selective MAO-B inhibitors. nih.gov One compound, 7-(m-chlorobenzyloxy)-4-oxyacetamido-2H-chromen-2-one , showed an IC₅₀ value of 3.1 nM for MAO-B and was over 7000-fold selective compared to MAO-A. nih.gov Multitarget derivatives have also shown nanomolar inhibitory potency toward human MAO-B. acs.org
Sirtuins: Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes, and their inhibition is being explored for cancer therapy. nih.govacs.org Chromone-based derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2). nih.govacs.orghelsinki.fiacs.org These compounds have demonstrated antiproliferative effects in cancer cell lines, which correlate with their SIRT2 inhibitory potency and an increase in the acetylation of α-tubulin, a known SIRT2 substrate. nih.gov
Pharmacological Chaperone Potential and Protein Stabilization (e.g., Rod Opsin)
Pharmacological chaperones are small molecules that can stabilize mutant proteins, correct their misfolding, and restore their function. This approach is particularly relevant for genetic diseases like retinitis pigmentosa (RP), which can be caused by mutations leading to misfolding of the rod opsin protein. nih.govnih.gov
A novel chromenone-containing small molecule has been discovered to act as a pharmacological chaperone for rod opsin. nih.govnih.gov This non-retinoid compound was found to reversibly bind to rod opsin and was effective in partially rescuing the proper membrane trafficking of multiple RP-causing rod opsin mutants in vitro. nih.govnih.gov Treatment with these chromenone derivatives induced the movement of the misfolded P23H rod opsin mutant to the cell surface, indicating a restoration of its proper localization. nih.gov Another non-retinoid compound, YC-001, also showed broad activity in rescuing multiple misfolding rod opsin mutants, suggesting a universal stabilizing effect. arvojournals.org
Structure-Activity Relationship (SAR) Studies on Biological Effects
The biological activities of 2H-chromen-2-one and its derivatives are highly dependent on the nature and position of substituents on the core scaffold. nih.gov SAR studies have provided valuable insights into optimizing potency and selectivity for various targets.
For Myosin ATPase Inhibition: In 4-hydroxycoumarin imines, subtle changes to the side chains tune the selectivity between cardiac and skeletal myosin isoforms, while the scaffold appears to disfavor binding to smooth and nonmuscle myosins. nih.govnih.gov
For Cholinesterase Inhibition: The inhibitory potency against AChE and BuChE is sensitive to substitutions on the chromenone ring. For a series of amino-7,8-dihydro-4H-chromenone derivatives, substitutions such as 4-chlorobenzyloxy and 4-fluorobenzyloxy at the R¹ position significantly enhanced BuChE inhibitory activity. nih.gov Increased bulkiness at this position was generally well-tolerated by the larger active site of BuChE. nih.gov
For MAO-B Inhibition: SAR studies on 7-benzyloxy-2H-chromen-2-ones revealed that the C4 position is critical for potency and selectivity. nih.gov The dominant factor for potent and selective MAO-B inhibition was found to be the steric effects of the substituent at C4, with a wide variety of groups being tolerated and leading to inhibitors with potency in the low nanomolar range. nih.gov For multitarget MAO-B and cholinesterase inhibitors, more rigid linkers, such as meta- and para-xylyl groups, were associated with good inhibitory activity and high MAO-B selectivity. acs.org
Advanced Applications and Research Directions
Material Science Applications
The distinct photophysical and chemical properties of 4-hydroxy-2H-benzo[h]chromen-2-one and its derivatives have positioned them as promising candidates for a range of applications in material science.
Organic Photocatalysis
While direct studies on this compound as an organic photocatalyst are not extensively documented, the broader class of coumarin (B35378) derivatives has demonstrated significant potential in this field. Coumarins are recognized for their ability to participate in photoredox catalysis, acting as potent photosensitizers. They can absorb light and transfer the energy to other molecules, thereby initiating or accelerating chemical reactions. This characteristic is crucial for the development of green and sustainable chemical synthesis methodologies. The application of coumarin derivatives in photocatalysis highlights a promising avenue for future research into the specific capabilities of this compound in this domain.
Polymerization Initiators
The role of this compound as a polymerization initiator is an area that warrants further investigation. Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization reactions. While specific research detailing the use of this compound for this purpose is limited, the known photochemical properties of coumarins suggest a potential for such applications. The development of novel photoinitiators is a critical aspect of polymer science, enabling the fabrication of advanced materials with tailored properties through photopolymerization techniques.
Development of Fluorescent Labels and Probes
Derivatives of 2H-benzo[h]chromen-2-one have been successfully developed as fluorescent probes for the detection of various ions. The inherent fluorescence of the coumarin scaffold can be modulated by the presence of specific analytes, making these compounds valuable tools in chemical and biological sensing. For instance, benzo[h]coumarin-based fluorescent probes have been synthesized and investigated for their ability to detect copper ions. These probes often exhibit changes in their fluorescence intensity or wavelength upon binding with the target ion, allowing for its quantification. The design of such probes often involves incorporating a specific ion-binding moiety into the coumarin structure, while the benzo[h]chromen-2-one core acts as the fluorophore. The development of these probes underscores the potential of this compound as a platform for creating novel sensors for a variety of applications, including environmental monitoring and medical diagnostics.
Exploration in Organic Light Emitting Diode (OLED) Displays
The electroluminescent properties of coumarin derivatives have led to their exploration in the field of organic light-emitting diodes (OLEDs). A newly synthesized derivative, 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has been studied for its photophysical properties with a view to its potential application in display technologies researchgate.net. The photostability and high fluorescence quantum yield of such compounds are critical parameters for their performance in OLED devices. Research in this area focuses on synthesizing new derivatives with optimized electronic and optical properties to enhance the efficiency, color purity, and lifetime of OLED displays. The structural similarity of this compound to these investigated compounds suggests its potential as a building block for new OLED materials.
Semiconducting Material Research
Research into the semiconducting properties of coumarin derivatives is an emerging field. The electronic characteristics of these organic molecules, which can be tuned through chemical modification, make them attractive for applications in organic electronics. A study on 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) has explored its optical and nonlinear optical properties, suggesting its potential as a material with a good band gap energy for use in optical devices researchgate.net. The investigation of charge transport and semiconducting behavior in thin films of this compound and its derivatives could lead to their use in organic field-effect transistors (OFETs), sensors, and other electronic components.
Corrosion Inhibition Studies
The ability of organic compounds to adsorb onto metal surfaces and form a protective layer has led to their widespread use as corrosion inhibitors. Derivatives of 4-hydroxycoumarin (B602359) have been identified as effective corrosion inhibitors for mild steel in acidic environments. These compounds can be synthesized and their inhibitive properties evaluated through various techniques, including weight loss measurements and electrochemical methods.
The mechanism of inhibition is attributed to the adsorption of the coumarin molecules onto the steel surface, which blocks the active corrosion sites. The efficiency of these inhibitors is influenced by factors such as their concentration, the temperature, and the nature of the corrosive medium. The presence of heteroatoms (like oxygen in the coumarin structure) and aromatic rings facilitates the adsorption process.
Below is a table summarizing the findings from a study on a novel 3-substituted 4-hydroxy-2H-chromen-2-one derivative as a corrosion inhibitor for mild steel.
| Parameter | Observation |
| Inhibitor | Novel 3-substituted 4-hydroxy-2H-chromen-2-one derivative |
| Metal | Mild Steel |
| Corrosive Medium | Acidic |
| Inhibition Efficiency | Increases with increasing inhibitor concentration |
| Mechanism | Adsorption on the metal surface |
This table summarizes the general findings on the corrosion inhibition properties of a novel 3-substituted 4-hydroxy-2H-chromen-2-one derivative.
Further research, including quantum chemical calculations, can provide deeper insights into the inhibitor-metal interactions and aid in the design of more effective corrosion inhibitors based on the this compound scaffold.
Chemosensing Applications
The intrinsic photophysical properties of the 2H-pyran-2-one core structure make this compound and its derivatives promising candidates for the development of fluorescent probes and chemosensors ambeed.comresearchgate.net. While direct applications of the parent compound are still emerging, its utility as a building block for sophisticated sensing systems is an active area of research.
Derivatives of this compound have been utilized in the synthesis of complex molecules with significant optical properties. For instance, it serves as a key reactant in one-pot cascade reactions to create peripherally modified N-aryl-2-pyridonoporphyrins acs.org. These resulting porphyrin hybrids exhibit interesting optical characteristics, including bathochromically shifted absorption and emission spectra, which are desirable features for sensing molecules acs.org. The fusion of the benzo[h]chromen-2-one moiety onto a porphyrin ring demonstrates its role in creating advanced materials for potential use in dye-sensitized solar cells or as fluorescent probes for detecting specific analytes acs.orgacs.org. The structural rigidity and electron-rich nature of the benzochromenone scaffold contribute to the photophysical stability and performance of these larger, functionalized systems.
| Precursor Compound | Synthetic Target | Resulting Properties | Potential Application |
| This compound | N-aryl-2-pyridonoporphyrin hybrids | Bathochromically shifted absorption and emission acs.org | Fluorescent Probes, Optical Sensing acs.org |
| 2H-Pyran-2-ones (general class) | Various heteroaromatic systems | Diverse photophysical properties researchgate.net | Chemosensors researchgate.net |
Exploration in Agrochemical and Cosmetic Science
The investigation of this compound in the fields of agrochemical and cosmetic science is in its preliminary stages, yet the broader class of coumarin compounds shows notable potential.
In the agrochemical sector, coumarins and their derivatives are recognized for their broad applicability and biological activity scholaris.ca. Specifically, certain compounds based on the 2H-pyran-2-one skeleton, the core of this compound, have been found to possess inhibitory activity against the Tobacco Mosaic Virus (TMV) researchgate.net. This suggests a potential avenue for developing novel antiviral agents for crop protection. The phenolic nature of 4-hydroxycoumarins also points toward their potential to modulate oxidative stress, a factor relevant in plant health and disease resistance scholaris.ca.
In cosmetics, there is emerging interest in using this compound. Some research suggests it may be incorporated into cosmetic formulations designed to enhance skin appearance or potentially reduce melanin (B1238610) production evitachem.com. The antioxidant properties associated with the 4-hydroxycoumarin scaffold are also a key area of interest for cosmetic applications, aiming to protect the skin from oxidative damage scholaris.ca.
| Field | Potential Application | Basis for Exploration |
| Agrochemical | Antiviral agents (e.g., against TMV) researchgate.net | Documented activity of related 2H-pyran-2-one structures researchgate.net. |
| Plant health modulators | Antioxidant potential of the 4-hydroxycoumarin scaffold scholaris.ca. | |
| Cosmetic | Skin appearance enhancement | Suggested use in formulations for reducing melanin evitachem.com. |
| Protective skincare | Antioxidant properties of 4-hydroxycoumarin derivatives scholaris.ca. |
Role as a Privileged Scaffold in Chemical and Medicinal Chemistry Research
The this compound structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The rigid, fused-ring system of the chromone (B188151) family, to which this compound belongs, is a classic example of such a scaffold.
The utility of this scaffold lies in its synthetic accessibility and the ease with which its core structure can be chemically modified. Researchers leverage the 4-hydroxy group and other positions on the aromatic rings to generate large libraries of derivatives. This systematic modification allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Derivatives built upon the chromene and coumarin frameworks have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects. The benzo[h]chromene series, in particular, has been investigated for its potent anticancer properties. The planar, aromatic nature of the scaffold facilitates intercalation with biological macromolecules, while various substitutions can enhance target specificity and potency.
| Scaffold Class | Associated Biological Activities | Rationale for "Privileged" Status |
| Chromone / Coumarin | Anticancer, Anti-HIV, Antibacterial, Anti-inflammatory | A rigid bicyclic system that serves as a versatile template for developing a wide variety of pharmacologically active compounds. |
| 4-Hydroxycoumarin | Antioxidant, Anticoagulant | The phenolic moiety contributes to free-radical scavenging, while the core structure is foundational for anticoagulant drugs. scholaris.ca |
| Benzo[h]chromene | Anticancer, Antiproliferative | The extended aromatic system allows for potent interactions with biological targets like microtubules and various enzymes. |
Conclusion and Future Research Perspectives
Summary of Current Understanding and Key Findings
Research into 4-hydroxy-2H-benzo[h]chromen-2-one has illuminated its significance as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry. The core structure has been successfully derivatized to generate a library of compounds with a wide range of biological activities. psu.edusciepub.com Key findings indicate that this coumarin (B35378) derivative serves as a valuable precursor for the synthesis of more complex heterocyclic systems, including coumestans. psu.edu Notably, derivatives of this compound have demonstrated promising anticancer activities. psu.edunih.gov The 4-hydroxy group is a critical feature, influencing the molecule's reactivity and its interactions with biological targets. sciepub.comscispace.com
Unaddressed Challenges and Future Directions in Synthesis
While several synthetic routes to this compound and its derivatives have been established, challenges remain. psu.educore.ac.uk The development of more efficient, atom-economical, and environmentally benign synthetic methodologies is an ongoing pursuit. Future research should focus on the exploration of novel catalysts, including biocatalysts and nanocatalysts, to improve reaction yields and simplify purification processes. researchgate.netchimicatechnoacta.ru The regioselective functionalization of the benzo[h]chromen-2-one core presents another area for further investigation, which could lead to the discovery of derivatives with enhanced potency and selectivity. researchgate.net The development of one-pot multicomponent reactions for the direct synthesis of complex derivatives from simple starting materials is also a highly desirable goal. chimicatechnoacta.ru
Emerging Biological Targets and Unexplored Mechanisms
The biological evaluation of this compound derivatives has primarily focused on their anticancer and antimicrobial properties. psu.eduscirp.orgresearchgate.net However, the full spectrum of their biological potential is yet to be unlocked. Future investigations should aim to identify and validate novel molecular targets for these compounds. For instance, their potential as inhibitors of enzymes such as myosin II ATPases, which are implicated in various diseases, warrants further exploration. nih.gov The elucidation of the precise mechanisms of action through which these compounds exert their biological effects is crucial for their rational design and development as therapeutic agents. This includes detailed studies on their interactions with specific proteins and signaling pathways. nih.gov
Novel Applications and Material Science Opportunities
Beyond its medicinal applications, the unique photophysical properties of the this compound scaffold suggest its potential use in material science. researchgate.netmdpi.com The inherent fluorescence of coumarin derivatives makes them attractive candidates for the development of fluorescent probes and sensors for the detection of biologically important species. nih.gov The investigation of their nonlinear optical properties could open up avenues for their application in optoelectronic devices. researchgate.net Furthermore, the ability of these compounds to act as corrosion inhibitors for metals highlights a potential industrial application that merits further study. researchgate.netchimicatechnoacta.ru
Advancements in Computational and Analytical Methodologies
Computational and analytical techniques play a pivotal role in advancing our understanding of this compound. In silico methods, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the binding interactions of these compounds with their biological targets and help in predicting their activity. researchgate.netchimicatechnoacta.ruresearchgate.net These computational studies can guide the design of new derivatives with improved pharmacological profiles. nih.gov Advanced analytical techniques, including high-resolution mass spectrometry and multidimensional NMR spectroscopy, are indispensable for the unambiguous characterization of novel synthetic derivatives and for studying their metabolic fate. researchgate.netscirp.orgchimicatechnoacta.ru The continued development and application of these methodologies will be instrumental in accelerating the discovery and development of new applications for this versatile compound.
Q & A
Q. What statistical rigor is required when analyzing contradictory SAR trends across chromen-2-one studies?
- Methodological Answer : Multivariate ANOVA or Bayesian meta-analysis identifies confounding variables (e.g., cell line heterogeneity, assay protocols). For instance, discrepancies in ED₅₀ values may arise from differing incubation times (48 vs. 72 hours) . Replicating studies under standardized conditions (e.g., NCI-60 panel) mitigates bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
